![molecular formula C16H20N4S B14008464 N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide CAS No. 88327-22-4](/img/structure/B14008464.png)
N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring via an ethyl linker, with a carbothiohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide typically involves the reaction of quinoline derivatives with pyrrolidine and carbothiohydrazide under specific conditions. One common method is the catalyst-free synthesis, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-quinolin-2-yl substituted carbamates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothiohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring can interact with proteins, leading to inhibition or modulation of their activity. The carbothiohydrazide group can form covalent bonds with nucleophilic sites on biomolecules, further enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and pyrrolidine-based molecules, such as:
- N-quinolin-2-yl carbamates
- Pyrrolo[1,2-a]quinolines
- Pyrrolidine-2,5-diones
Uniqueness
N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide is unique due to its combination of a quinoline moiety with a pyrrolidine ring and a carbothiohydrazide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
88327-22-4 |
|---|---|
Molecular Formula |
C16H20N4S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N'-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide |
InChI |
InChI=1S/C16H20N4S/c1-12(18-19-16(21)20-10-4-5-11-20)14-9-8-13-6-2-3-7-15(13)17-14/h2-3,6-9,12,18H,4-5,10-11H2,1H3,(H,19,21) |
InChI Key |
MTLLEBUSDCDMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


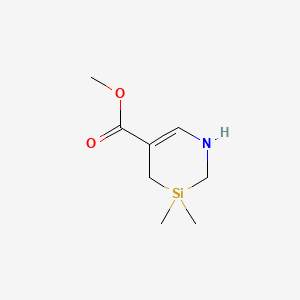
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
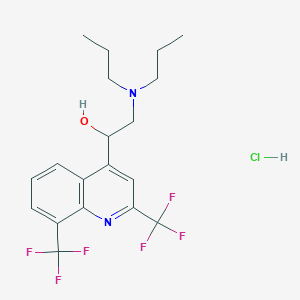
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)
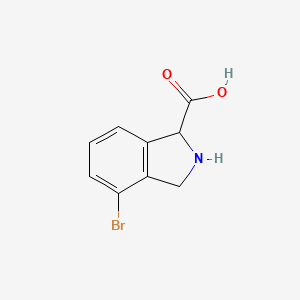
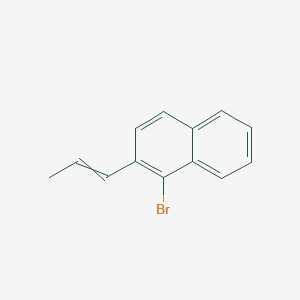
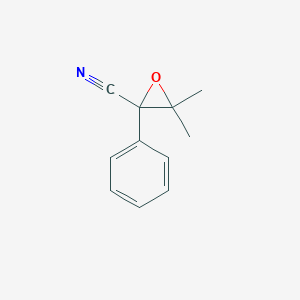
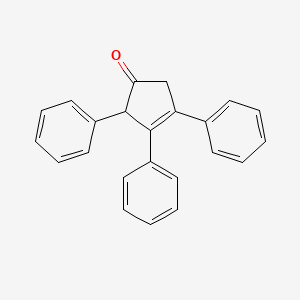
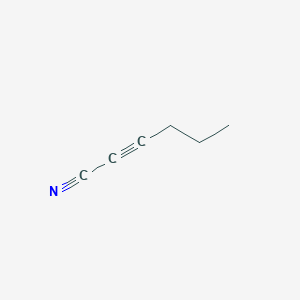

![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
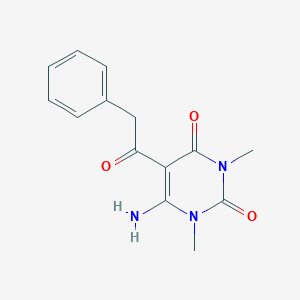
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
